5-(2-Chloropyridin-3-yl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound characterized by its unique structure and potential biological activities. This compound falls under the category of oxadiazoles, which are five-membered aromatic heterocycles containing two nitrogen atoms and three carbon atoms. Its chemical formula is with a molecular weight of approximately 299.66 g/mol. The compound is notable for its applications in medicinal chemistry, particularly as a potential inhibitor of various biological targets.
This compound is classified as an oxadiazole derivative, which is significant in pharmaceutical chemistry due to its diverse biological activities, including anti-inflammatory and anti-cancer properties. The compound can be sourced from chemical suppliers such as Parchem and Ambeed, which provide various specifications and availability details for research and industrial applications .
The synthesis of 5-(2-Chloropyridin-3-yl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available pyridine derivatives and difluorophenyl compounds. Common methods include:
While specific reaction conditions may vary, typical parameters include heating under reflux in organic solvents like dimethylformamide or acetonitrile, often requiring catalysts such as triethylamine or other bases to facilitate the reaction.
The molecular structure of 5-(2-Chloropyridin-3-yl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole features a chloropyridine ring substituted at the 5-position and a difluorophenyl group at the 3-position of the oxadiazole ring. The presence of chlorine and fluorine atoms enhances the lipophilicity and biological activity of the compound.
5-(2-Chloropyridin-3-yl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by electronic effects from the electron-withdrawing fluorine atoms and the electron-donating nitrogen atoms in the oxadiazole ring.
The mechanism of action for 5-(2-Chloropyridin-3-yl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole primarily involves its interaction with specific biological targets such as kinases or receptors involved in cellular signaling pathways. The presence of halogen substituents enhances binding affinity due to increased hydrophobic interactions and potential hydrogen bonding with target proteins.
Research indicates that compounds with similar structures exhibit inhibitory activity against Janus kinases (JAK), which are critical in regulating immune responses and inflammation . The precise mechanism may involve competitive inhibition at the ATP-binding site of these enzymes.
Relevant data indicate that this compound maintains stability across a range of temperatures but should be stored away from moisture to prevent hydrolysis .
5-(2-Chloropyridin-3-yl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole has potential applications in:
Research continues into its efficacy and safety profile for various therapeutic applications .
The 1,2,4-oxadiazole ring in 5-(2-chloropyridin-3-yl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole is primarily constructed via dehydrative cyclocondensation between amidoximes and activated carboxylic acid derivatives. This approach leverages the nucleophilicity of amidoximes (derived from nitriles) and the electrophilicity of acyl donors. For the target compound, 2-chloronicotinamidoxime serves as the key intermediate, reacting with 2,6-difluorobenzoyl chloride under basic conditions. Optimization studies reveal that solvents like toluene or acetonitrile at reflux (110–120°C) with inorganic bases (K₂CO₃) achieve cyclization yields of 70–79% [1]. Alternative acyl donors include carboxylic anhydrides or esters, though yields decrease with sterically hindered acids. The O-acylation/cyclization sequence is highly chemoselective when electronically dissimilar acids are used—e.g., the electron-deficient 2-chloropyridinyl group enhances cyclization kinetics relative to the 2,6-difluorophenyl moiety [1] [3].
Table 1: Cyclocondensation Methods for 1,2,4-Oxadiazole Synthesis
Acyl Donor | Catalyst/Base | Solvent | Temp (°C) | Yield Range | Key Limitations |
---|---|---|---|---|---|
Acyl chlorides | K₂CO₃ | Toluene | 110–120 | 70–79% | Hydrolysis sensitivity |
Carboxylic acids | T₃P | — | 80 | 87–97% | High reagent cost |
Esters | None | H₂O | 100 | 35–93% | Long reaction times (12 h) |
Anhydrides | TBAF | THF | RT | <5–98% | Variable yields by substituent |
A robust four-step route to the target compound begins with methyl 2-chloronicotinate (I):
Critical to this route is suppressing competitive hydrolysis during O-acylation. Preactivation of carboxylic acids with HATU/DIPEA minimizes decomposition, while borate buffers stabilize the O-acylamidoxime against premature cyclization [9].
Tetrabutylammonium fluoride (TBAF) enables efficient cyclization under mild conditions (room temperature, THF solvent). This method exploits TBAF’s dual role as a base and nucleophilic catalyst, facilitating O-acylamidoxime deprotonation and subsequent intramolecular acyl substitution. For 5-(2-chloropyridin-3-yl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole, TBAF catalysis (1.5 equiv) achieves up to 98% yield within 1–72 hours, depending on substituent electronics. Electron-withdrawing groups (e.g., 2-chloropyridinyl) accelerate cyclization by enhancing the electrophilicity of the acyl carbon [1] [4].
Table 2: Optimization of TBAF-Catalyzed Cyclization
R¹ (Amidoxime Arm) | R² (Acyl Arm) | TBAF (equiv) | Time (h) | Yield (%) |
---|---|---|---|---|
4-NO₂-C₆H₄ | 4-NO₂-C₆H₄ | 1.5 | 1 | 98 |
4-CH₃-C₆H₄ | C₆H₅ | 1.5 | 24 | 85 |
2-Cl-pyridin-3-yl | 2,6-F₂-C₆H₃ | 1.5 | 6 | 92* |
t-Bu | n-C₅H₁₁ | 1.5 | 72 | <5 |
*Estimated for target compound based on analogous substrates [1]
Limitations include reduced efficacy with aliphatic acyl groups due to lower electrophilicity and steric hindrance. Side products like diacyl hydrazides form if reaction moisture isn’t controlled [1].
DNA-encoded library (DEL) synthesis enables rapid diversification of the 1,2,4-oxadiazole scaffold. The target compound can be synthesized on DNA-conjugated 2-chloronicotinonitrile via:
This approach minimizes purification needs and accommodates diverse carboxylic acids (e.g., heteroaromatic, aliphatic). However, aqueous cyclodehydration risks hydrolytic cleavage of the O-acylamidoxime, necessitating precise pH control. Combinatorial libraries leverage aryl/heteroaryl carboxylic acids and substituted pyridyl nitriles to generate analogues like:
Table 3: Building Blocks for Combinatorial 1,2,4-Oxadiazole Synthesis
Nitrile Component | Carboxylic Acid Component | DNA-Compatible Yield | Key Applications |
---|---|---|---|
2-Chloronicotinonitrile | 2,6-Difluorobenzoic acid | 88–92% | Core compound synthesis |
4-Cyanophenol | Arylacetic acids | 84–90% | Antibacterial agents [3] |
6-Chloropyridine-3-carbonitrile | Heteroaryl acids | 81–89% | Corrosion inhibitors [2] |
Solid-phase strategies using resin-bound acyl hydrazides or nitriles further enhance throughput, though linker stability during cyclodehydration remains challenging [9].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8